
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one, also known as CLIO, is a small molecule chelator that has gained significant attention in the field of biomedical imaging. CLIO is a contrast agent that is used in magnetic resonance imaging (MRI) to visualize various biological processes in vivo.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years . 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used in the synthesis of these indole derivatives.
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . They have been used to develop antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus . 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used to synthesize these antiviral agents.
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory activity . They could potentially be used in the development of new anti-inflammatory drugs. 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could be a starting point for synthesizing these compounds.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . They have been used to develop compounds with anticancer properties. 3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used in the synthesis of these anticancer compounds.
HIV Inhibitors
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used in the design of HIV integrase inhibitors . These inhibitors are a type of antiretroviral drug used in the treatment of HIV infection.
Detection of Toxicants
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one could potentially be used in the detection of toxicants . It has been shown that certain toxicants can be reliably identified and determined quantitatively by ion-trap tandem mass spectrometry .
properties
IUPAC Name |
3-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-2-8-6(10)4(7)5(3)9/h2H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJIYKRFYTMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

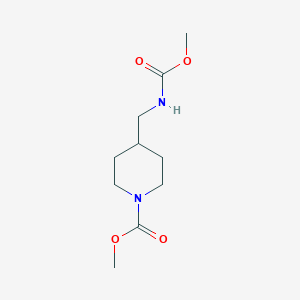
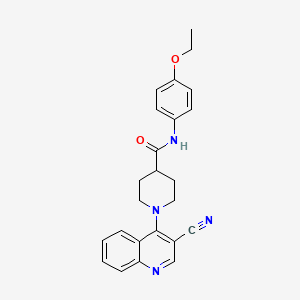
![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)
![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)
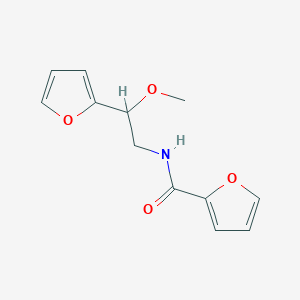

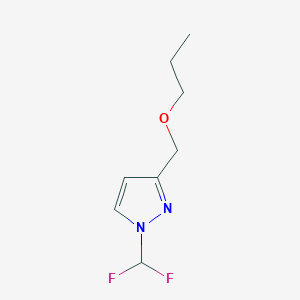


![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)
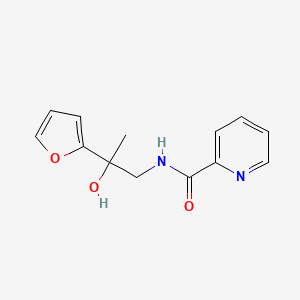
![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)